Open Declaration: Absence of High‑Strength, Comparator‑Accessible Evidence for CAS 921482‑19‑1
An exhaustive search of PubMed, Google Patents, ChEMBL, BindingDB, PubChem, and RSC ChemSpider (executed 2026‑04‑30) returned no primary research article, patent, or curated database entry that provides assay‑derived IC₅₀, Kᵢ, Kd, EC₅₀, selectivity‑panel, or cellular proliferation data for the target compound (CAS 921482‑19‑1) side‑by‑side with a named comparator [1]. Public‑domain information for the closest annotated analogs (e.g., the 3‑methoxybenzyl positional isomer and the 2,6‑dimethylphenyl variant) is likewise restricted to vendor‑supplied property predictions and unvalidated target‑annotation claims [1]. Because the required conditions for core‑evidence admission cannot be satisfied—there are no simultaneous quantitative data for the target compound and a defined comparator or baseline—the present Evidence_Items section is deliberately populated with this open declaration of missing data rather than with inferential or generic statements [1].
| Evidence Dimension | Pharmacological activity (any direct target engagement or cellular readout) |
|---|---|
| Target Compound Data | No publicly available quantitative activity data |
| Comparator Or Baseline | No named comparator with quantitative data for this scaffold |
| Quantified Difference | Not calculable |
| Conditions | Systematic literature and database search covering PubMed, BindingDB, ChEMBL, PubChem, ChemSpider and Google Patents |
Why This Matters
A procurement decision grounded solely on predicted descriptors or chemical-vendor target claims risks directing screening resources toward a compound with an uncharacterized selectivity window, potentially producing false negatives in focused kinase‑panel campaigns.
- [1] Systematic cross‑database search for N‑(2‑methoxybenzyl)-2‑(2‑(3‑(m‑tolyl)ureido)thiazol‑4‑yl)acetamide (CAS 921482‑19‑1) and its core‑scaffold analogs within PubMed, ChEMBL, BindingDB, PubChem, RSC ChemSpider and Google Patents, executed 2026‑04‑30. View Source
